N-(4-bromophenyl)-N-phenylprop-2-enamide
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Overview
Description
N-(4-bromophenyl)-N-phenylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a phenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-phenylprop-2-enamide typically involves the reaction of 4-bromoaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are employed.
Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-(4-bromophenyl)furan-2-carboxamide: Contains a furan ring instead of a phenyl ring.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
N-(4-bromophenyl)-N-phenylprop-2-enamide is unique due to its specific combination of a bromophenyl group and a phenyl group attached to a prop-2-enamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1956368-15-2 |
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Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12BrNO/c1-2-15(18)17(13-6-4-3-5-7-13)14-10-8-12(16)9-11-14/h2-11H,1H2 |
InChI Key |
WFQQVUPOAKOTGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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